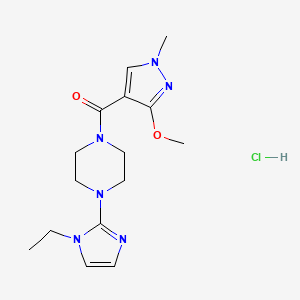
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H23ClN6O2 and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride, often referred to as a derivative of imidazole and pyrazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- An imidazole ring
- A piperazine moiety
- A methoxy-substituted pyrazole
This combination is hypothesized to contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings from in vitro studies:
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, which are crucial for the execution phase of apoptosis. This was particularly evident in breast cancer cell lines where a significant increase in apoptotic cells was observed.
- Cell Cycle Arrest : In cervical cancer cells, the compound caused G2/M phase arrest, leading to inhibited proliferation.
- ROS Generation : In lung cancer cells, the compound induced reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Key observations include:
- The presence of the methoxy group on the pyrazole enhances lipophilicity, improving cellular uptake.
- The imidazole and piperazine rings are essential for interacting with specific biological targets, such as kinases involved in cancer progression.
Research indicates that modifications in these groups can lead to increased potency or altered selectivity towards different cancer types.
Case Studies
A notable study by Liaras et al. explored various derivatives of imidazole and their anticancer properties. The findings indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity depending on their substituents, reinforcing the importance of SAR in drug design .
属性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2.ClH/c1-4-19-6-5-16-15(19)21-9-7-20(8-10-21)14(22)12-11-18(2)17-13(12)23-3;/h5-6,11H,4,7-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJSRSWPCPTFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CN(N=C3OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














